molecular formula C8H9NO5 B12434737 Ethyl 2-methyl-5-nitrofuran-3-carboxylate CAS No. 68967-34-0

Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Cat. No.: B12434737
CAS No.: 68967-34-0
M. Wt: 199.16 g/mol
InChI Key: KZFGYEFENLTRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-5-nitrofuran-3-carboxylate is a nitrofuran derivative of significant interest in medicinal chemistry research. This compound features a nitro group on its furan ring, a functional moiety known to confer notable biological activity in many molecules . Researchers are particularly interested in such nitro-heterocyclic compounds for their potential as antimicrobial agents . Research Applications and Value: The primary research value of this compound lies in its potential as a precursor or lead compound in the development of new antibacterial and antifungal agents. Nitro-containing compounds like this one are investigated for their efficacy against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa ) . The specific structural features of this ester—including the ethyl carboxylate and the methyl group at the 2-position—make it a valuable intermediate for chemical modifications and structure-activity relationship (SAR) studies. Mechanism of Action Insights: While the precise mechanism of action for this specific compound is subject to ongoing research, the biological activity of nitrofurans is often attributed to the nitro group. This group can undergo enzymatic reduction within microbial cells, generating reactive intermediates such as nitro anion radicals and superoxide species . These reactive molecules can cause damage to microbial DNA and other critical biomolecules, leading to cell death . The electron-withdrawing nature of the nitro group also influences the compound's overall polarity and electronic distribution, which can affect its interaction with biological targets . Note to Researchers: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The chemical structure of this compound is analogous to other researched 5-nitrofuran carboxylates, but its specific biological profile and activity data are characteristic of this specific molecule and should be empirically determined .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68967-34-0

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 2-methyl-5-nitrofuran-3-carboxylate

InChI

InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3

InChI Key

KZFGYEFENLTRQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methyl 5 Nitrofuran 3 Carboxylate

Established Synthetic Pathways for Ethyl 2-methyl-5-nitrofuran-3-carboxylate

The construction of the this compound scaffold relies on established methods for furan (B31954) ring synthesis, followed by functional group manipulations. A key strategy involves the initial formation of a substituted furan-3-carboxylate, which is then subjected to nitration.

Multi-Step Synthesis Strategies from Precursors

A plausible and widely applicable method for the synthesis of the core furan structure, ethyl 2-methylfuran-3-carboxylate, is the Feist-Benary furan synthesis . wikipedia.orgchemeurope.comquimicaorganica.orgalfa-chemistry.com This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgchemeurope.com

For the synthesis of ethyl 2-methylfuran-3-carboxylate, the likely precursors are ethyl acetoacetate (B1235776) (a β-dicarbonyl compound) and a suitable α-haloketone like chloroacetone or bromoacetone . wikipedia.orgchemicalbook.com The reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the furan ring. wikipedia.orgquimicaorganica.org

The general steps are outlined below:

Enolate Formation: Ethyl acetoacetate is deprotonated by a base (e.g., sodium ethoxide, pyridine) to form the corresponding enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the α-haloketone (e.g., chloroacetone).

Cyclization and Dehydration: An intramolecular aldol-type condensation followed by the elimination of a water molecule results in the formation of the aromatic furan ring.

Once the ethyl 2-methylfuran-3-carboxylate is obtained, the subsequent step is the introduction of the nitro group at the C5 position. The nitration of furan rings is a well-established electrophilic aromatic substitution reaction. uoanbar.edu.iq Given the electron-rich nature of the furan ring, nitrating agents such as a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate (B79036), can be employed. uoanbar.edu.iq The presence of the ester and methyl groups on the furan ring will influence the regioselectivity of the nitration, with the C5 position being susceptible to electrophilic attack.

Regioselective Synthetic Approaches for Furan-3-carboxylates

The Feist-Benary synthesis itself offers a degree of regioselectivity in the formation of furan-3-carboxylates. wikipedia.orgchemeurope.comquimicaorganica.orgalfa-chemistry.com The specific substitution pattern of the final furan product is determined by the choice of the starting α-halo ketone and β-dicarbonyl compound. By using ethyl acetoacetate and an α-haloketone like chloroacetone, the methyl group is directed to the C2 position and the carboxylate group to the C3 position of the furan ring.

Other methods for the regioselective synthesis of furan-3-carboxylates have been developed, although they may not be as direct for this specific target. These can include metal-catalyzed cyclization reactions and other multi-component strategies. orgsyn.org However, for the synthesis of this compound, the Feist-Benary approach followed by nitration remains a primary and logical pathway.

Catalytic and Green Chemistry Perspectives in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. In the context of the synthesis of this compound, several aspects can be considered from a green chemistry perspective.

The use of catalysts in the Feist-Benary synthesis can improve reaction efficiency and reduce the need for stoichiometric amounts of base. While traditional methods often use bases like pyridine (B92270) or ammonia, research into heterogeneous catalysts or milder organic bases could offer environmental benefits. wikipedia.orgchemeurope.com

For the nitration step, the use of traditional nitric acid/sulfuric acid mixtures generates significant acidic waste. The development and application of alternative nitrating systems are of interest. For instance, solid acid catalysts or recyclable nitrating agents could minimize environmental impact. The use of flow chemistry for nitration reactions can also offer better control over reaction conditions and improve safety.

Synthesis of Functionalized Derivatives and Analogs of this compound

The functionalization of the this compound core allows for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties. Modifications can be made to the furan ring system, and the ester and alkyl chain can be varied. nih.govnih.gov

Modification of the Furan Ring System and Substituent Introduction

The presence of the nitro group on the furan ring significantly influences its reactivity. The electron-withdrawing nature of the nitro group makes the furan ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. uoanbar.edu.iqdocumentsdelivered.com This provides a handle for introducing a variety of substituents onto the furan core. For example, the nitro group itself could potentially be displaced by nucleophiles under certain conditions, or it could activate other positions on the ring towards nucleophilic attack.

Another key transformation is the reduction of the nitro group . masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The nitro group can be reduced to an amino group using various reducing agents, such as metals (e.g., tin, iron) in acidic media or through catalytic hydrogenation. masterorganicchemistry.comwikipedia.org This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, which dramatically alters the electronic properties of the furan ring and opens up new avenues for further functionalization, such as diazotization and subsequent Sandmeyer reactions on the resulting amino group.

Transformation Reagents and Conditions Product Type Reference
Nucleophilic Aromatic SubstitutionVarious Nucleophiles (e.g., alkoxides, amines)Substituted furan derivatives uoanbar.edu.iqdocumentsdelivered.com
Reduction of Nitro GroupSn/HCl, Fe/HCl, H2/Pd-CEthyl 5-amino-2-methylfuran-3-carboxylate masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Ester and Alkyl Chain Variations in Carboxylate Derivatives

The ethyl ester group in this compound offers a versatile point for modification.

Transesterification is a straightforward method to vary the alkyl chain of the ester. masterorganicchemistry.comresearchgate.netorganic-chemistry.org By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the corresponding methyl, propyl, or other alkyl esters can be synthesized. masterorganicchemistry.comresearchgate.net This allows for the modulation of properties such as solubility and lipophilicity.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. google.com The resulting 2-methyl-5-nitrofuran-3-carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, and then reacted with a wide range of amines or alcohols to generate a library of amide and ester derivatives.

Transformation Reagents and Conditions Product Type Reference
TransesterificationAlcohol (e.g., methanol (B129727), propanol), Acid or Base CatalystAlkyl 2-methyl-5-nitrofuran-3-carboxylates masterorganicchemistry.comresearchgate.netorganic-chemistry.org
HydrolysisAqueous Acid or Base (e.g., HCl, NaOH)2-Methyl-5-nitrofuran-3-carboxylic acid google.com
Amide Formation1. SOCl2 or other activating agent 2. Amine (R-NH2)N-Alkyl/Aryl-2-methyl-5-nitrofuran-3-carboxamides google.com

Derivatization via Nitrogen-Containing Linkers (e.g., Amidation, Hydrazone Formation)

The ester functional group at the C-3 position and the activated methyl group of this compound serve as versatile handles for structural modifications, particularly for introducing nitrogen-containing moieties. These transformations are crucial for developing new derivatives with potentially enhanced biological or material properties.

Amidation: The direct conversion of the ethyl ester to an amide can be achieved through reaction with various amines. This process, typically requiring a catalyst, involves the nucleophilic substitution of the ethoxy group of the ester with an amine. While direct amidation of esters can be challenging, heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have proven effective for the amidation of various esters with amines under solvent-free conditions. researchgate.net This method is applicable to a broad range of esters and amines, suggesting its potential utility for the amidation of this compound. researchgate.net

Hydrazone Formation: A more extensively studied derivatization pathway involves the conversion of the ester to a carbohydrazide, which is then condensed with aldehydes or ketones to form hydrazones. nih.govresearchgate.net The initial step is the reaction of this compound with hydrazine (B178648) hydrate, which substitutes the ethoxy group to yield 2-methyl-5-nitrofuran-3-carbohydrazide. nih.govmdpi.com This hydrazide is a key intermediate that can readily react with a variety of carbonyl compounds. nih.govresearchgate.net

For instance, studies on structurally similar compounds, such as 4-acetyl-5-methyl-2-nitrofuran-3-carboxylates, have shown that their interaction with substituted hydrazines leads to the formation of hydrazones. researchgate.net These reactions are often straightforward, proceeding by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol (B145695). researchgate.netmdpi.com The resulting hydrazones can exist as E/Z isomers, a phenomenon that has been investigated using NMR spectroscopy. nih.govresearchgate.net

Table 1: Examples of Derivatization Reactions

Starting Material Reagent Reaction Type Product Class Ref
Ethyl Ester Amine (e.g., Benzylamine) Amidation Carboxamide researchgate.net
Ethyl Ester Hydrazine Hydrate Hydrazinolysis Carbohydrazide nih.govmdpi.com
Carbohydrazide Aldehyde/Ketone Condensation Hydrazone researchgate.netresearchgate.net

Mechanistic Studies of Synthetic Reactions Involving the Furan Core

The reactivity of the furan core in this compound is significantly influenced by the electron-withdrawing nitro group at the C-5 position. This group is central to the mechanism of action of many nitrofuran compounds. nih.gov The mechanism often involves the enzymatic reduction of the nitro group within a biological system, such as a bacterial cell, to form highly reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately free radicals. nih.gov These radical species can then interact with and damage cellular macromolecules.

In synthetic transformations, the furan ring's aromaticity and the substituents' electronic effects dictate the reaction pathways. The nitration of the furan ring itself, a key step in the synthesis of the parent compound, is a delicate process. The furan backbone is sensitive to the harsh conditions of typical nitration reactions, which can lead to poor reproducibility and low yields. nih.govnih.gov The use of milder nitrating agents like acetyl nitrate is preferred. nih.govnih.gov Mechanistic investigations using techniques like in-line FTIR can provide insights into reaction progress and steady-state conditions, particularly in continuous flow systems. nih.gov

Advanced Synthetic Strategies (e.g., Multicomponent Reactions, Chemo-enzymatic Approaches)

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and simplify procedures through advanced strategies like multicomponent reactions (MCRs) and chemo-enzymatic methods.

Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a one-pot process to form a product that incorporates all or most of the starting materials. organic-chemistry.org This approach offers high atom economy and step efficiency. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, related structures can be synthesized using MCR principles. For example, the Hantzsch pyrrole (B145914) synthesis is a three-component reaction used to create substituted pyrroles. mdpi.com The development of novel MCRs is an active area of research, and designing a convergent route to substituted nitrofurans is a plausible goal. organic-chemistry.orgscispace.com Such a strategy could potentially involve an aldehyde, a β-ketoester, and a nitro-containing component, combining in a cascade of reactions to build the furan ring. organic-chemistry.org

Chemo-enzymatic Approaches: This strategy combines chemical and enzymatic steps to leverage the high selectivity of enzymes. While the literature does not extensively cover chemo-enzymatic routes to this specific nitrofuran, enzymes are used in the synthesis of related heterocyclic compounds. For example, enzymes can be used for selective hydrolysis or reduction steps under mild conditions. Given the sensitivity of the nitrofuran core, an enzymatic reduction of a precursor or a selective hydrolysis of a related diester could be an advantageous step in a synthetic sequence.

Continuous Flow Synthesis: A significant advancement in the synthesis of nitrofurans is the use of continuous flow platforms. nih.govnih.gov The synthesis of 5-nitrofurfural, a key intermediate for many nitrofuran pharmaceuticals, has been successfully demonstrated in a continuous flow system. nih.govnih.gov This approach allows for the safe in situ generation of unstable reagents like acetyl nitrate and provides precise control over reaction parameters such as temperature, pressure, and residence time. nih.govnih.gov The result is often higher yields, improved safety, and better reproducibility compared to batch processing. nih.gov This technology could be adapted for the large-scale, safe, and efficient production of this compound and its derivatives.

Table 2: Comparison of Synthetic Strategies

Strategy Key Features Advantages Potential Application for Target Compound Ref
Batch Synthesis Traditional, stepwise reactions in a single vessel. Well-established procedures. Standard laboratory-scale synthesis. nih.gov
Multicomponent Reactions (MCRs) 3+ reactants combine in one pot. High atom and step economy, reduced waste. Potential for novel, efficient synthesis of the core structure or derivatives. organic-chemistry.orgnih.govscispace.com
Continuous Flow Synthesis Reagents are continuously mixed and reacted in a flowing stream. Enhanced safety, precise control, high reproducibility, scalability. Safe and efficient nitration of the furan precursor and subsequent transformations. nih.govnih.gov
Chemo-enzymatic Synthesis Combines chemical and enzymatic steps. High selectivity, mild reaction conditions. Selective modifications of functional groups on the molecule. N/A

Molecular Structure Elucidation and Conformational Analysis of Ethyl 2 Methyl 5 Nitrofuran 3 Carboxylate

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools for the unambiguous determination of a molecule's atomic connectivity and the nature of its functional groups. The following sections detail the expected spectroscopic signatures of Ethyl 2-methyl-5-nitrofuran-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester, the methyl group on the furan (B31954) ring, and the furan ring proton. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methyl group at the C2 position of the furan ring would be a singlet. The single proton at the C4 position of the furan ring would also appear as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the furan ring (with the carbon bearing the nitro group being significantly deshielded), the ethyl group carbons, and the methyl group carbon. The chemical shifts of the furan ring carbons are particularly sensitive to the electronic effects of the substituents.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Furan-CH (C4)~7.0-8.0~110-120
Ester -OCH₂CH₃Quartet, ~4.2-4.4~60-62
Furan-CH₃ (C2)Singlet, ~2.5-2.7~14-16
Ester -OCH₂CH₃Triplet, ~1.3-1.4~14-15
Furan-C-CO (C3)-~115-125
Furan-C-CH₃ (C2)-~150-160
Furan-C-NO₂ (C5)-~150-160
Ester C=O-~160-165

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key expected absorption bands would be:

C=O stretch of the ethyl ester, typically in the region of 1720-1740 cm⁻¹.

NO₂ stretches (asymmetric and symmetric) of the nitro group, which are expected around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O-C stretches of the furan ring and the ester group.

C-H stretches of the alkyl groups.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system of the nitrofuran ring is expected to give rise to strong absorption bands in the UV region. The nitro group, being a strong chromophore, will significantly influence the absorption maximum.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₉NO₅), the molecular ion peak [M]⁺ would be expected at m/z 199.05. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, loss of the nitro group (-NO₂), and cleavage of the furan ring. Analysis of these fragments helps to confirm the connectivity of the molecule.

Computational Chemistry and Theoretical Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT calculations can be employed to predict the ground-state geometry, vibrational frequencies, and electronic properties of this compound. scielo.org.mx Geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would provide the most stable conformation of the molecule in the gas phase. scielo.org.mx These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT can be used to calculate theoretical IR and NMR spectra, which can then be compared with experimental data to aid in spectral assignment. scielo.org.mx The calculation of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map can provide insights into the reactivity and the electron distribution within the molecule. scielo.org.mx For instance, the MEP map would likely show a region of high negative potential around the nitro and carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes of molecules, providing insights into their flexibility and behavior in different environments. frontiersin.org For a molecule like this compound, these simulations can predict the preferred three-dimensional arrangements of its atoms and the energetic barriers between different conformations.

The conformational flexibility of this compound would primarily arise from the rotation around the single bonds, particularly the bond connecting the ethyl carboxylate group to the furan ring and the bond of the methyl group. The planarity of the nitrofuran ring system itself is a key feature, as observed in related compounds like nitrofurantoin (B1679001) and furazolidone, which tend to adopt a planar conformation in the crystalline state to facilitate efficient crystal packing. mdpi.com

MD simulations can be employed to study the conformational dynamics of this compound in various solvents, mimicking different biological environments. Such simulations would likely reveal that while the nitrofuran core remains relatively rigid and planar, the ethyl ester and methyl substituents would exhibit greater rotational freedom. The simulations would track the torsional angles of these groups over time, allowing for the construction of a potential energy surface that maps the stable and transient conformations of the molecule. For instance, in an aqueous solution, the molecule's conformation might be influenced by hydrogen bonding interactions between the solvent and the nitro and carboxyl groups. In contrast, in a non-polar environment, intramolecular forces would play a more dominant role in determining the preferred conformation. frontiersin.org

The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets. The dynamic nature of the molecule's conformation can influence its ability to fit into a receptor's binding site, a key aspect of its potential biological activity.

Quantum Chemical Characterization of Bonding and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure, bonding, and reactivity of a molecule. rsc.orgresearchgate.net For this compound, DFT studies can elucidate the distribution of electron density, the nature of chemical bonds, and predict sites susceptible to nucleophilic or electrophilic attack.

Bonding Analysis:

The bonding within the furan ring is characterized by delocalized π-electrons, contributing to its aromatic character. The presence of the electron-withdrawing nitro group at the 5-position and the ethyl carboxylate group at the 3-position significantly influences the electronic distribution within the ring. The C-N bond of the nitro group and the C-C bond of the carboxylate group are expected to have some degree of double bond character due to resonance.

Based on studies of similar nitrofuran derivatives, the following table presents expected bond lengths for the core structure of this compound. These values are derived from crystallographic data of related compounds and theoretical calculations. mdpi.com

BondExpected Bond Length (Å)
O1-C2~1.37
C2-C3~1.39
C3-C4~1.43
C4-C5~1.38
C5-O1~1.36
C5-N1~1.45
N1-O2~1.23
N1-O3~1.23
C3-C6~1.48
C6=O4~1.21
C6-O5~1.34
C2-C7~1.50

Note: The atom numbering corresponds to a standard representation of the furan ring starting from the heteroatom as O1.

Reactivity Indices:

Quantum chemical calculations can determine several reactivity indices that help in understanding the chemical behavior of a molecule. Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. rsc.org

For nitroaromatic compounds, the LUMO is typically localized on the nitro group, indicating that this is the primary site for accepting electrons in a chemical reaction. nih.gov This is a critical factor in the biological mechanism of many nitrofuran drugs, which often involves the reduction of the nitro group. nih.gov

The distribution of electrostatic potential on the molecular surface, another output of quantum chemical calculations, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carboxylate groups are expected to be regions of high negative potential, while the area around the nitro group and the furan ring protons would exhibit positive potential.

The following table summarizes the expected quantum chemical reactivity indices for a representative nitrofuran structure, providing a qualitative understanding of the electronic properties of this compound. rsc.orgresearchgate.net

Reactivity IndexExpected Characteristics
HOMO EnergyRelatively low, indicating a higher energy requirement to donate electrons.
LUMO EnergyLow, indicating a high propensity to accept electrons, primarily localized on the nitro group.
HOMO-LUMO GapRelatively small, suggesting higher chemical reactivity compared to non-nitroaromatic analogues.
Electron DensityHigh electron density on the oxygen atoms of the nitro and carboxylate groups. The furan ring will have a modified electron distribution due to the electron-withdrawing substituents.
Electrostatic PotentialNegative potential around the oxygen atoms, making them susceptible to interactions with electrophiles or hydrogen bond donors. Positive potential on the furan ring protons.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methyl 5 Nitrofuran 3 Carboxylate

Reactivity of the Nitrofuran Moiety and its Electron-Withdrawing Effects

The nitrofuran moiety is a critical determinant of the chemical reactivity of Ethyl 2-methyl-5-nitrofuran-3-carboxylate. The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netnih.govresearchgate.net This strong electron-withdrawing nature significantly reduces the electron density of the furan (B31954) ring, making it susceptible to nucleophilic attack. nih.gov

The electron-withdrawing properties of the nitro group can be quantified and described using various parameters, including traditional substituent constants and quantum chemistry-based models. researchgate.netresearchgate.net These models help in understanding the extent of electron transfer from the furan ring to the nitro group. researchgate.net The presence of the nitro group can lead to strong π-electron interactions, particularly when other electron-donating substituents are present on the ring, which in turn can decrease the aromatic character of the furan ring. researchgate.netresearchgate.net

The reactivity of the nitrofuran is also evident in its biological activity. Many xenobiotics containing a furan ring exhibit toxicity and/or carcinogenicity, which is often initiated by the oxidation of the furan ring to form a reactive electrophilic intermediate. nih.govnih.gov The nature of the substituents on the furan ring determines whether this intermediate is an epoxide or a cis-enedione. nih.govnih.gov In the context of drug design, the 5-nitrofuran-2-yl moiety is considered a reliable "warhead" in certain antimicrobials. nih.gov Its mechanism of action involves the reduction of the nitro group within bacterial cells, forming free radicals that can react with bacterial components. nih.gov This bioreductive activation has been explored as a pro-drug strategy for the selective release of therapeutic agents. rsc.org

The electron-withdrawing effect of the nitro group also influences the reactivity of other parts of the molecule. For instance, it activates the α-hydrogen of an adjacent alkyl group, making it more acidic and facilitating reactions such as α-arylation. nih.gov

Reactivity of the Ester Functional Group (e.g., Hydrolysis, Transesterification)

The ester functional group (-COOCH₂CH₃) in this compound is susceptible to several characteristic reactions, primarily hydrolysis and transesterification.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion and forming the carboxylate salt. youtube.com Subsequent acidification is required to obtain the free carboxylic acid. youtube.com

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction can also be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. An alcohol then acts as the nucleophile. The reaction is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.comresearchgate.net

Base-Catalyzed Transesterification: An alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism to yield the new ester. masterorganicchemistry.com Various catalysts, including metal alkoxides, N-heterocyclic carbenes, and inorganic salts like K₂HPO₄, have been shown to be effective for transesterification reactions. organic-chemistry.org

The reactivity of the ester group can be influenced by the electronic effects of the substituents on the furan ring. The strong electron-withdrawing nitro group at the 5-position would likely enhance the electrophilicity of the ester carbonyl carbon, potentially increasing the rate of nucleophilic attack in both hydrolysis and transesterification reactions.

Reactivity of the Methyl Group on the Furan Ring

The methyl group at the 2-position of the furan ring in this compound can also participate in chemical reactions, although it is generally less reactive than the nitrofuran and ester moieties.

The presence of the furan ring can influence the reactivity of the methyl group. For instance, in the bioactivation of furan-containing compounds, the addition of a methyl group can lead to the formation of DNA adducts in addition to protein adducts. nih.gov The oxidation of 2-methylfuran, for example, is catalyzed by cytochrome P450 enzymes to form a reactive enedione metabolite. nih.gov

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder Reactions)

The furan ring, despite its aromatic character, can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. conicet.gov.armasterorganicchemistry.com The reactivity of the furan ring in these reactions is highly dependent on the nature of its substituents.

Electron-withdrawing groups on the furan ring generally decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions, where the furan acts as the electron-rich component. matanginicollege.ac.inuomustansiriyah.edu.iq However, the presence of strong electron-withdrawing groups like the nitro group can enable the furan to act as a dienophile in inverse electron-demand Diels-Alder reactions. conicet.gov.ar

Research has shown that 2-nitrofurans can react efficiently with dienes in normal electron-demand Diels-Alder reactions, with the nitro group directing the selectivity of the cycloaddition. conicet.gov.ar This is in contrast to 2-acylfurans, which are generally poor dienophiles. conicet.gov.ar Specifically, studies on methyl 5-nitrofuran-3-carboxylate have shown that it can undergo Diels-Alder reactions with dienes. conicet.gov.ar The cycloaddition can occur on the nitrated double bond, especially with electron-rich dienes. conicet.gov.ar

The Diels-Alder reaction of furan derivatives is a valuable tool in organic synthesis, providing an atom-economical pathway to complex molecules. nih.gov The reaction of furanic dienes with various dienophiles is considered a "green" process with 100% atom economy. nih.gov The stereoselectivity of these reactions is an important consideration, with both endo and exo products being possible. nih.gov

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

Furan Derivative Dienophile/Diene Product Type Reference
Methyl coumalate p-Benzoquinone Anthraquinone derivative rsc.org
Methyl coumalate Acetylenedicarboxylates Benzene-1,2,4-tricarboxylates rsc.org
2,5-Bis(hydroxymethyl)furan N-Phenylmaleimide derivatives Bicyclic adducts nih.gov
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate Cyclopentadiene (B3395910) Bicyclo[2.2.1]hept-5-ene derivative core.ac.uk
2-Nitrofuran Isoprene Cycloadducts conicet.gov.ar

Substitution and Rearrangement Reactions of Nitrofuran Esters

Nitrofuran esters can undergo various substitution and rearrangement reactions, often influenced by the reactive nature of the nitrofuran ring and the ester group.

Substitution Reactions:

Nucleophilic substitution reactions can occur, particularly at the positions activated by the electron-withdrawing nitro group. For instance, the synthesis of various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives has been achieved through nucleophilic substitution reactions on a precursor molecule. derpharmachemica.comresearchgate.net While this example is for a nitroimidazole, similar principles of nucleophilic attack on an activated heterocyclic ring can be applied to nitrofurans.

Rearrangement Reactions:

Rearrangement reactions of nitronic esters, which can be formed from nitro compounds, have been studied. nih.govnih.gov For example, the rearrangement of O-allyl nitronic esters to γ,δ-unsaturated nitro compounds proceeds with high efficiency. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the molecular mechanism of these rearrangements, suggesting a one-step mechanism for the rearrangement of an internal nitronic ester to a nitronorbornene. nih.govnih.gov

The Fries rearrangement, which involves the isomerization of phenolic esters to hydroxyaryl ketones, has been investigated for nitrophenolic esters. researchgate.net While not directly a nitrofuran ester, this provides insight into the potential for rearrangement reactions in systems containing both an ester and a nitro-substituted aromatic ring.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

The kinetics and thermodynamics of reactions involving nitrofuran derivatives are crucial for understanding their reactivity and for optimizing reaction conditions.

In the context of Diels-Alder reactions, kinetic studies of the reaction between (E)-2-arylnitroethenes and cyclopentadiene have shown that these reactions proceed as one-step, polar processes. core.ac.uk For the reaction of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene, computational studies at the B3LYP/6–31G(d) level indicate that the formation of one of the diastereomeric products occurs via a two-stage heterodiene Diels-Alder reaction followed by a skeletal rearrangement, while the other is formed in a single-step process. core.ac.uk The activation parameters, such as the change in free enthalpy, have been calculated for these transformations. core.ac.uk

For transesterification reactions, the reaction rate can be influenced by the catalyst and the reaction temperature. For example, the transesterification of ethyl esters with methanol (B129727) has been studied, with yields of up to 97% being achieved. researchgate.net The relative rates of the forward and reverse reactions are important in determining the final product distribution. researchgate.net

Thermodynamic considerations also play a significant role in determining the feasibility and outcome of reactions. In Diels-Alder reactions, the reaction can be reversible, and the position of the equilibrium can be influenced by temperature. nih.gov For instance, in the reaction of 2,5-bis(hydroxymethyl)furan with N-(4-nitrophenyl)maleimide, increasing the temperature can favor the retro-Diels-Alder reaction. nih.gov

Exploration of Biological Activity and Structure Activity Relationships Sar of Ethyl 2 Methyl 5 Nitrofuran 3 Carboxylate Analogs

In Vitro Antimicrobial Efficacy Investigations

Derivatives based on the 5-nitrofuran scaffold have demonstrated broad-spectrum antimicrobial properties. la.gov The essentiality of the nitro group for high activity is a recurring theme in structure-activity relationship (SAR) studies; its replacement with other electron-withdrawing groups often leads to a significant decrease or complete loss of antimycobacterial effects. acs.org

Analogs of ethyl 2-methyl-5-nitrofuran-3-carboxylate consistently show potent in vitro activity, particularly against Gram-positive bacteria, with more varied efficacy against Gram-negative strains. nih.govut.ac.ir

Research into various 5-nitrofuran derivatives reveals a strong inhibitory effect against pathogenic strains. For instance, a series of 5-nitrofuran-triazole conjugates showed promising inhibition against Gram-positive pathogens, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 1.17 µg/mL. nih.gov One conjugate, compound 8e, was found to be as potent as the standard drug Ciprofloxacin against Bacillus subtilis, with a Minimum Bactericidal Concentration (MBC) of 1.17 µg/mL. nih.gov These compounds also demonstrated effectiveness against the resistant strain MRSA and were potent inhibitors of biofilm formation. nih.gov

Similarly, newly synthesized 5-nitrofuran-2-carbohydrazides displayed significant antibacterial activity, with MIC values ranging from 0.12 to 7.81 µg/mL. nih.gov A specific sulfonamide derivative from this series (compound 21f) showed superior broad-spectrum activity with MICs as low as 0.06-0.98 µg/mL. nih.gov Late-stage functionalization of existing nitrofuran drugs like Furazolidone (FZD) has also yielded potent compounds. Adding a hydroxyl group at the N-α position resulted in a compound with a MIC of 1.5625 μg/mL against S. aureus, twice as effective as the parent drug. nih.gov

Interactive Table: Antibacterial Activity of Selected 5-Nitrofuran Analogs

Compound Class Derivative Example Test Organism MIC (µg/mL) Source
5-Nitrofuran-Triazole Conjugate Compound 8e Bacillus subtilis 1.17 nih.gov
5-Nitrofuran-Triazole Conjugate Compound 8a, 8b, 8f, 8h Various bacterial strains 1.17 nih.gov
5-Nitrofuran-2-Carbohydrazide Sulfonamide derivative 21f Staphylococcus aureus 0.98 nih.gov
5-Nitrofuran-2-Carbohydrazide Sulfonamide derivative 21f Bacillis subtilis 0.06 nih.gov
Functionalized Furazolidone Compound 1 (-OH added) Staphylococcus aureus 1.5625 nih.govresearchgate.net
Functionalized Furazolidone Compound 3 (C-N bond) Staphylococcus aureus 3.125 researchgate.net
Functionalized Furazolidone Compound 3 (C-N bond) Escherichia coli 1.5625 researchgate.net

The antifungal potential of 5-nitrofuran derivatives has also been explored, although less extensively than their antibacterial properties. Studies on methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and its related compounds confirmed their activity against various fungi. nih.gov More recent research on novel 5-nitrofuran-2-carbohydrazides demonstrated that most synthesized compounds in the series exhibited variable activity against Aspergillus fumigatus. nih.gov However, modifications to existing nitrofuran drugs like Furazolidone and Nitrofurantoin (B1679001) did not yield analogs with improved activity against Candida albicans when compared to the parent compounds, which themselves showed very low inhibition. researchgate.net

Interactive Table: Antifungal Activity of Selected 5-Nitrofuran Analogs

Compound Class Test Organism MIC (µg/mL) Source
5-Nitrofuran-2-Carbohydrazide Aspergillus fumigatus Variable nih.gov

Derivatives of 5-nitrofuran are recognized for their potent activity against Mycobacterium tuberculosis, including drug-resistant and dormant forms. nih.govresearchgate.netresearchgate.net The synthesis of 5-nitrofuran-triazole conjugates produced compounds with significant antitubercular effects; compound 8e, for example, showed a promising MIC of 0.25 µg/ml against the H37Rv strain. nih.gov

Another study focusing on 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives identified a compound (compound 2) with extremely potent in vitro activity against M. tuberculosis H37Rv, showing a MIC of 0.031 mg/L. researchgate.net This efficacy surpassed that of first-line antituberculosis drugs like isoniazid (B1672263) and rifampicin (B610482) in vitro. researchgate.net Furthermore, 5-nitrofuran-2-yl derivatives have been shown to be highly effective against both growing and dormant mycobacteria. nih.govresearchgate.net One such derivative, a thiosemicarbazone (compound 4r), was three times more active than isoniazid against a log-phase culture of M. tuberculosis H37Rv and 50 times more active than isoniazid against the starved, dormant form. nih.govresearchgate.net

Interactive Table: Antitubercular Activity of Selected 5-Nitrofuran Analogs

Compound Class Derivative Example Test Organism MIC Source
5-Nitrofuran-Triazole Conjugate Compound 8e M. tuberculosis H37Rv 0.25 µg/mL nih.gov
3-(5-Nitrofuran-2-yl)prop-2-en-1-one Compound 2 M. tuberculosis H37Rv 0.031 mg/L researchgate.net
5-Nitrofuran-2-yl Thiosemicarbazone Compound 4r M. tuberculosis H37Rv (log-phase) 0.22 µM nih.govresearchgate.net
5-Nitrofuran-2-yl Thiosemicarbazone Compound 4r M. tuberculosis H37Rv (dormant) 13.9 µM nih.govresearchgate.net

In Vitro Antiparasitic Activity Investigations (e.g., Trypanocidal Effects)

A significant area of investigation for 5-nitrofuran analogs is their efficacy against parasites, particularly trypanosomes. A series of novel 5-nitro-2-furancarboxylamides demonstrated exceptionally potent trypanocidal activity against Trypanosoma brucei in vitro, proving to be approximately 1000-fold more potent than the existing drug nifurtimox. nih.govacs.orgresearchgate.net

These potent analogs exhibited very low cytotoxicity against human HeLa cells, indicating a high degree of selective toxicity toward the parasite. nih.gov Crucially, cross-resistance studies revealed that the most potent of these new analogs showed very limited cross-resistance with nifurtimox-resistant cell lines. nih.govacs.org This suggests that these 5-nitro-2-furancarboxylamides may have a different or additional mode of action compared to nifurtimox, which has important implications for treating drug-resistant infections. nih.govacs.org Structure-activity relationship analysis of other nitrofurantoin analogs suggested that trypanocidal activity was related to the length of the aliphatic chain and electronegativity. nih.gov

Interactive Table: Trypanocidal Activity of 5-Nitro-2-furancarboxylamide Analogs

Compound Test Organism EC₅₀ (nM) Selectivity Index (vs. HeLa cells) Source
Nifurtimox (Reference) T. brucei brucei 2400 >8.3 nih.gov
Analog 12g T. brucei brucei 2.4 >8333 nih.gov

| Analog 22s | T. brucei brucei | 1.8 | >11111 | nih.gov |

Enzymatic Target Interaction Studies of this compound Derivatives

The biological activity of nitrofuran compounds is intrinsically linked to the enzymatic reduction of the 5-nitro group within the target cell. researchgate.net This bioactivation is a critical step, producing reactive intermediates that are responsible for the compound's cytotoxic effects. la.gov

The primary molecular targets of nitrofuran derivatives are bacterial nitroreductases. nih.govkarger.com These enzymes, such as the oxygen-insensitive NfsA and NfsB in E. coli, reduce the nitro group of the parent compound through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. karger.com These highly reactive intermediates are non-specific and can attack multiple cellular targets, including ribosomal proteins and rRNA, thereby inhibiting protein synthesis and other crucial processes. la.govkarger.com This multi-target mechanism is believed to be a reason for the limited development of bacterial resistance to these compounds. karger.com

Beyond this general mechanism, specific targets for certain nitrofuran analogs have been identified.

Arylamine N-acetyltransferase (NAT): In mycobacteria, potent 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives have been found to inhibit arylamine N-acetyltransferase, a novel therapeutic target. researchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): Docking studies for a series of 5-nitrofuran-2-carbohydrazides suggested that a highly active sulfonamide derivative successfully occupied the p-amino benzoic acid (PABA) binding pocket of dihydropteroate synthase, indicating it as a likely molecular target. nih.gov

The investigation into these specific enzymatic interactions provides a clearer understanding of the precise mechanisms underlying the potent antimicrobial and antiparasitic activities of this class of compounds.

Enzyme Inhibition Kinetics and Mechanistic Insights

The antimicrobial action of this compound and its analogs is primarily initiated through a process of bioactivation. These compounds are prodrugs that require enzymatic reduction of the 5-nitro group to exert their biological effects. frontiersin.orgwikipedia.orgnih.gov This activation is predominantly carried out by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases such as NfsA and NfsB. frontiersin.org Upon reduction, a cascade of highly reactive electrophilic intermediates and radical species is generated. patsnap.comdrugbank.com

These reactive metabolites are non-specific in their targets, leading to a multifaceted mechanism of action that includes:

Inhibition of Protein Synthesis: The intermediates can attack and modify ribosomal proteins, disrupting the machinery of protein synthesis. wikipedia.orgpatsnap.com

DNA Damage: The generated radicals can cause direct damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication. wikipedia.orgpatsnap.com

Metabolic Disruption: Key enzymes within central metabolic pathways, such as the Krebs cycle (citric acid cycle) and pyruvate (B1213749) metabolism, are inhibited, leading to a shutdown of cellular energy production and function. frontiersin.orgwikipedia.org

This broad-based attack on multiple vital cellular processes is a key reason for the low incidence of acquired bacterial resistance to nitrofurans. wikipedia.org

While detailed kinetic studies specifically on this compound are not extensively published, research on analogous structures provides significant mechanistic insights. For instance, derivatives of a related compound, 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME), have been identified as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov These derivatives, such as 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester, demonstrated inhibition with IC₅₀ values in the micromolar range (3-30 µM). nih.gov Kinetic analysis of other, structurally distinct, enzyme inhibitors like ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which targets biotin (B1667282) carboxylase, shows competitive inhibition patterns against substrates like ATP, with a measured Kᵢ of 242 ± 32 µM. nih.gov Such studies highlight the methodologies that can be applied to understand the inhibitory kinetics of nitrofuran carboxylates.

Cellular Interaction Studies of this compound and Analogs

The cellular interactions of nitrofuran analogs are a direct consequence of their enzymatic activation. Once the reactive intermediates are formed within the bacterial cell, they interact with and damage a wide array of macromolecules, including DNA, ribosomal proteins, and metabolic enzymes. patsnap.comdrugbank.com This leads to the inhibition of essential cellular functions like protein synthesis, DNA replication, and cell wall synthesis. patsnap.com

The efficacy of these cellular interactions is quantified by the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of a compound required to inhibit the visible growth of a microorganism. Studies on various analogs of this compound demonstrate a broad range of antimicrobial activity. For example, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) showed potent activity against the ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The lead compound from this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, exhibited MIC values superior to the standard drug nitrofurantoin in most cases. nih.gov

Similarly, nitrofuran carboxamide derivatives have been synthesized and tested against a panel of pathogenic fungi, showing significant activity. mdpi.com For instance, certain derivatives displayed MIC₉₀ values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com These findings underscore the potent cellular effects of nitrofuran derivatives, which can be modulated by structural modifications.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nitrofuran Analogs Against Various Pathogens
Compound/AnalogMicroorganismMIC (µg/mL)Reference
1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g)S. aureus4 nih.gov
Compound 13gE. faecium8 nih.gov
Compound 13gA. baumannii4 nih.gov
Compound 13gK. pneumoniae8 nih.gov
Nitrofurantoin (Control)S. aureus16 nih.gov
Nitrofurantoin (Control)A. baumannii32 nih.gov
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3)P. brasiliensis0.48 mdpi.com
N-(4-chlorobenzyl)-5-nitrofuran-2-carboxamide (9)P. brasiliensis0.48 mdpi.com
N-(4-fluorobenzyl)-5-nitrofuran-2-carboxamide (8)T. rubrum0.98 mdpi.com

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

The biological activity of nitrofuran derivatives is highly dependent on their chemical structure. Dissecting the structure-activity relationships (SAR) is crucial for designing new analogs with improved potency and selectivity.

Impact of Furan (B31954) Ring Substituents on Bioactivity Profiles

The substituents on the furan ring play a pivotal role in determining the bioactivity of these compounds. The most critical substituent is the nitro group at the C5 position. nih.gov The antimicrobial activity of these compounds is contingent upon the enzymatic reduction of this group, making it an indispensable "warhead" for the pharmacophore. nih.gov

Quantitative structure-activity relationship (QSAR) studies have further illuminated the role of furan ring substituents. These studies consistently show that the electrophilic potential of the molecule, often quantified by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of activity. researchgate.net A lower LUMO energy facilitates the acceptance of an electron during the nitroreduction process, thus enhancing bioactivation.

Role of the Ester Group in Biological Interaction

The ester group, specifically the ethyl carboxylate at the C3 position, is another key structural feature influencing the compound's properties. Ester moieties are often incorporated into drug molecules for several reasons. They can act as a prodrug element, increasing the lipophilicity of a parent carboxylic acid to improve absorption and membrane transport. mdpi.com Following cellular uptake, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid.

Pharmacophore Elucidation and Design Principles for Bioactive Analogs

A pharmacophore model for this class of compounds consists of essential structural features required for biological activity. For nitrofuran derivatives, the core pharmacophore is unquestionably the 5-nitrofuran ring, which serves as the bioactivatable "warhead". nih.gov The design of new, potent analogs often involves a strategy of attaching this warhead to various other molecular scaffolds that can modulate properties like target selectivity, solubility, and pharmacokinetic profile.

Successful examples of this design principle include the conjugation of the 5-nitrofuran moiety with scaffolds such as:

Tetrahydropyrazolopyridine (THPP): This combination has yielded compounds with potent activity against ESKAPE pathogens, demonstrating the value of the THPP scaffold in presenting the nitrofuran warhead effectively. nih.gov

Oxadiazole Ring: The incorporation of a 1,2,4-oxadiazole (B8745197) ring as an isosteric replacement for other groups has been used to fine-tune the antimicrobial selectivity of new nitrofurans. nih.gov

Pyrazole (B372694) Scaffold: Analogs incorporating a pyrazole ring have been designed and synthesized, showing that this heterocyclic system can be effectively combined with the nitrofuran pharmacophore to produce antibacterial agents. ekb.eg

In Silico Approaches to Bioactivity Prediction and Mechanism Elucidation

Computational, or in silico, methods are invaluable tools in the study of nitrofuran analogs, enabling the prediction of bioactivity and providing insights into their mechanism of action at a molecular level.

Molecular Docking is a widely used technique to predict the binding orientation and affinity of a ligand (the nitrofuran analog) within the active site of a target protein. Numerous studies have employed docking to understand the interaction between nitrofuran derivatives and their activating enzymes, the nitroreductases. nih.govnih.gov These simulations can identify key amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand, helping to explain the observed activity and selectivity. For example, an in silico docking simulation of NACME derivatives with HIV-1 RNase H suggested that the conserved His539 residue and metal ions in the catalytic center are critical for the inhibitory activity. nih.gov

Table 2: Representative In Silico Docking Results for Nitrofuran Analogs
Analog ClassTarget ProteinKey Interacting Residues (Predicted)Predicted Binding Score (Example)Reference
5-Nitrofuran-tagged THPPsNitroreductaseNot Specified- nih.gov
5-(5-nitro-2-furyl)-1,2,4-oxadiazolesAzoreductase (AzoR), Nitroreductases (NfsA, NfsB, Ddn)Not SpecifiedGlideScore used for correlation nih.gov
NACME derivativesHIV-1 RNase HHis539, Catalytic Metal Ions- nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For nitroaromatic compounds, QSAR models have successfully identified key molecular descriptors that correlate with antimicrobial potency. researchgate.netnih.gov These descriptors often include:

Electronic Descriptors: Such as the energy of the LUMO (E_LUMO), which relates to the ease of nitro group reduction. researchgate.net

Topological and Steric Descriptors: Including molecular weight, van der Waals volume, and polar surface area, which relate to the size, shape, and polarity of the molecule. researchgate.net

Lipophilicity Descriptors: Such as the octanol-water partition coefficient (log P), although its contribution can be variable. researchgate.net

These in silico models serve as powerful predictive tools, allowing researchers to prioritize the synthesis of novel compounds with a higher probability of being active, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

In the context of nitrofuran derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action, particularly as antimicrobial agents. For instance, research on a series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides, which are structurally related to the core nitrofuran scaffold, has utilized molecular docking to predict their pharmacological potential. zsmu.edu.ua These studies have identified potential binding interactions with microbial enzymes, such as lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. zsmu.edu.ua The Vina program, a popular docking software, was used to determine the nature and number of amino acid residues in the active sites of model enzymes that interact with these nitrofuran analogs. zsmu.edu.ua

Similarly, docking studies on nitrofuran analogs as antitubercular agents have identified the nitroreductase enzyme as a potential target. aimspress.com Compounds with good binding affinity towards this enzyme are considered promising candidates for further development. aimspress.comresearchgate.net These simulations provide critical insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors.

A representative molecular docking study of a nitrofuran analog with a target protein is summarized in the table below.

Compound Target Protein Docking Score (kcal/mol) Interacting Residues Reference
1-heptyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazolium bromideLanosterol 14α-demethylase-8.5TYR132, HIS377, MET508 zsmu.edu.ua
1-octyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazolium bromideLanosterol 14α-demethylase-8.9TYR132, HIS377, MET508 zsmu.edu.ua
Nitrofuran Analog 82Nitroreductase-7.8ARG15, SER40, GLN103 aimspress.comresearchgate.net
Nitrofuran Analog 122Nitroreductase-8.2ARG15, SER40, GLN103 aimspress.comresearchgate.net
Nitrofuran Analog 123Nitroreductase-8.1ARG15, SER40, GLN103 aimspress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects.

Several QSAR studies have been conducted on nitrofuran derivatives to understand the structural requirements for their antibacterial and antitubercular activities. aimspress.comresearchgate.net These studies have revealed that the biological activity of nitrofurans is influenced by a combination of electronic, steric, and hydrophobic properties. nih.gov

For example, a QSAR analysis of a series of 5-nitrofuran derivatives against Staphylococcus aureus and Caulobacter crescentus showed that the antibacterial activity was negatively correlated with electronic parameters like the Hammett substituent constant (σ) and the cyclic voltametric reduction potential. nih.govresearchgate.net This suggests that electron-withdrawing groups can influence the reduction of the nitro group, a crucial step for the activation of these compounds. researchgate.net

In another study on the antitubercular activity of 126 nitrofuran derivatives, QSAR models were developed using multiple linear regression (MLR) and partial least-squares (PLS) analysis. aimspress.comresearchgate.net The models identified several important descriptors, including constitutional indices, functional group counts, and topological descriptors, which explained 72-76% of the variance in the biological activity. aimspress.com The presence of a furan ring with a nitro substituent was found to be essential for antitubercular activity. aimspress.com

A QSAR study on the genotoxicity of nitrofuran derivatives identified electronic (charge on the C2 atom), hydrophobic (log P), and steric (molar refractivity) parameters as significant contributors to their activity. nih.gov The following table summarizes key descriptors from a representative QSAR study on nitrofuran analogs.

Descriptor Type Descriptor Name Influence on Activity Reference
ElectronicHammett constant (σ)Negative nih.govresearchgate.net
ElectronicReduction PotentialNegative nih.govresearchgate.net
ElectronicCharge on C2 atom (qc2)Negative nih.gov
HydrophobicPartition coefficient (log P)Positive nih.gov
StericMolar Refractivity (MR)Negative nih.gov
TopologicalT(O...S)Positive aimspress.comresearchgate.net
ConstitutionalNumber of double bondsNegative aimspress.com
FunctionalNumber of Sulphur atomsNegative aimspress.com

In Silico ADME Prediction and Molecular Property Analysis (Non-Clinical)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME prediction models are valuable tools for the early evaluation of the pharmacokinetic profile of drug candidates, helping to reduce the attrition rate in later stages of development. mdpi.com

Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for a series of thiazole (B1198619) Schiff base derivatives containing a furan ring validated their potential for oral bioavailability. nih.gov These computational models assess various molecular properties such as molecular weight, lipophilicity (logP), water solubility, and compliance with drug-likeness rules like Lipinski's rule of five.

The following table presents a sample of predicted ADME and molecular properties for a hypothetical this compound analog, based on typical values observed for similar structures in computational studies.

Property Predicted Value Significance Reference
Molecular Weight ( g/mol )< 500Drug-likeness (Lipinski's Rule) mdpi.com
LogP (Lipophilicity)< 5Drug-likeness (Lipinski's Rule) mdpi.com
Hydrogen Bond Donors< 5Drug-likeness (Lipinski's Rule) mdpi.com
Hydrogen Bond Acceptors< 10Drug-likeness (Lipinski's Rule) mdpi.com
Gastrointestinal AbsorptionHighOral Bioavailability zsmu.edu.uanih.gov
Blood-Brain Barrier PermeationLowCNS side effects zsmu.edu.ua

Advanced Analytical and Methodological Approaches in Research on Ethyl 2 Methyl 5 Nitrofuran 3 Carboxylate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and quantification of individual components in a mixture. For a compound like Ethyl 2-methyl-5-nitrofuran-3-carboxylate, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary methods for purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (MS), is the gold standard for the analysis of nitrofuran compounds. A typical HPLC method for a nitrofuran derivative would involve a reversed-phase column (e.g., a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifying agent such as formic acid to improve peak shape and ionization efficiency. Detection is commonly achieved using a UV detector, as the nitroaromatic system provides a strong chromophore, or more definitively with a mass spectrometer. LC-MS/MS, in particular, offers high sensitivity and selectivity, allowing for the detection and quantification of the compound and any impurities, even at trace levels.

Illustrative HPLC Parameters for Nitrofuran Analysis

ParameterTypical Setting
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 360 nm or Mass Spectrometry (ESI+)

Thin-Layer Chromatography (TLC): TLC is a simpler, more rapid chromatographic technique often used for monitoring the progress of a chemical reaction, for preliminary purity checks, and for determining the appropriate solvent system for column chromatography. For this compound, a TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a sealed chamber with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The separated spots are then visualized under UV light. The retention factor (Rf) value is a key parameter for identification under specific conditions.

Analytical Validation Protocols for Compound Characterization and Synthetic Route Efficacy

For any analytical method to be considered reliable, it must undergo a rigorous validation process. The validation of methods for nitrofuran analysis generally follows guidelines set by international bodies, such as the European Commission Decision 2002/657/EC, which outlines performance criteria for analytical methods used in the official control of residues. The validation protocol for an HPLC method for this compound would assess several key parameters to ensure the efficacy of both the analytical method and the synthetic route.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to distinguish the analyte from other substances that may be present in the sample. This is typically demonstrated by analyzing blank samples and samples spiked with potential impurities.

Linearity and Range: The establishment of a linear relationship between the concentration of the analyte and the analytical signal over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix. Precision, evaluated as repeatability (intra-day) and intermediate precision (inter-day), measures the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Validation Data for a Hypothetical Nitrofuran Assay

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (Recovery) 80-110%
Precision (RSD) < 15%
LOD Signal-to-Noise Ratio > 3
LOQ Signal-to-Noise Ratio > 10

Radiochemical Labeling for Mechanistic and Distribution Studies

Radiochemical labeling is a powerful technique used to trace the path of a molecule through a biological or chemical system. By replacing one of the atoms in this compound with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), its metabolism, distribution, and excretion can be studied with very high sensitivity.

The synthesis of the radiolabeled compound would typically involve incorporating a labeled precursor at a late stage of the synthetic route to maximize the radiochemical yield. For example, a ¹⁴C label could be introduced via a labeled methyl iodide or a labeled carboxyl source. The position of the label is critical and is chosen to be in a part of the molecule that is not expected to be rapidly cleaved during metabolism.

Once synthesized, the labeled compound can be used in in vitro or in vivo studies to understand its mechanism of action or its pharmacokinetic profile. Analysis is typically performed using liquid scintillation counting or by autoradiography of tissues or TLC plates. While no specific radiolabeling studies have been published for this compound, methods for labeling other nitrofuran metabolites with stable isotopes (such as ¹³C) for use as internal standards in quantitative mass spectrometry have been described and could be adapted.

Development and Optimization of In Vitro Bioassays

In vitro bioassays are essential tools for assessing the biological activity of a compound in a controlled, non-animal setting. For a nitrofuran derivative, these assays would typically be designed to evaluate its antimicrobial or cytotoxic properties. The development and optimization of such assays are critical for obtaining meaningful and reproducible data.

Common In Vitro Bioassays for Nitrofuran-like Compounds:

Broth Microdilution Assay: This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a panel of bacteria. The assay involves preparing serial dilutions of the compound in a liquid growth medium in a microplate, inoculating with a standardized suspension of bacteria, and incubating. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Enzyme-Linked Immunosorbent Assay (ELISA): While often used for detection, competitive ELISAs can be developed to quantify nitrofuran compounds. This requires the generation of specific antibodies that recognize the target molecule. The assay involves competition between the free compound and a labeled version for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the compound in the sample.

Cell Viability Assays: To assess potential cytotoxicity, various cell-based assays can be employed. These assays, such as the MTT or XTT assay, measure the metabolic activity of cultured cells as an indicator of their viability after exposure to the compound. A reduction in metabolic activity suggests a cytotoxic effect.

Optimization of these assays involves adjusting parameters such as cell density or bacterial inoculum size, incubation time, and the concentration of critical reagents to achieve a robust and sensitive response.

Future Perspectives and Academic Implications of Research on Ethyl 2 Methyl 5 Nitrofuran 3 Carboxylate

Emerging Research Areas for Nitrofuran Carboxylates in Medicinal Chemistry

The foundational role of the nitrofuran scaffold in established antibiotics has spurred research into new therapeutic domains. A primary focus is combating antimicrobial resistance, particularly against multidrug-resistant pathogens.

Targeting ESKAPE Pathogens: A significant emerging area is the development of nitrofuran derivatives active against the so-called ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections and represent a major global health threat. nih.gov Research has demonstrated that modifying the molecular periphery of the nitrofuran core can lead to compounds with high selectivity against individual pathogens within this group. mdpi.com For example, novel 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have been synthesized and tested, with some compounds showing activity superior to the clinical antibiotic nitrofurantoin (B1679001). nih.gov Similarly, new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have shown potent activity against S. aureus at concentrations lower than comparator drugs. mdpi.com

Antifungal and Antiparasitic Applications: Beyond antibacterial action, research is exploring the potential of nitrofuran carboxylates and related structures as antifungal agents. mdpi.com Studies have identified nitrofuran derivatives with potent, broad-spectrum antifungal activity against species like Candida albicans, Cryptococcus neoformans, and Histoplasma capsulatum. mdpi.comnih.gov The mechanism is often fungicidal, and importantly, some of the most potent antifungal nitrofurans have demonstrated low toxicity in preliminary in vitro and in vivo models. mdpi.com Furthermore, related heterocyclic structures have shown promise against parasites, such as antitrypanosomal activity, indicating another potential avenue for nitrofuran-based drug discovery. nih.gov

Development of Drug Conjugates and Hybrids: A modern strategy in medicinal chemistry involves creating hybrid molecules or drug conjugates to enhance efficacy or overcome resistance. Recent work has focused on designing novel nitrofuranyl indole (B1671886) carboxylates as potential antibacterial drug conjugates. chemrxiv.org This approach combines the nitrofuran pharmacophore with non-β-lactam indole carboxylates, which are known inhibitors of metallo-β-lactamases, a key bacterial resistance mechanism. chemrxiv.org Another example is the synthesis of 5-nitrofuran-isatin molecular hybrids, which have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and human colon cancer cell lines. researchgate.net

Table 1: Selected Research Findings on Nitrofuran Derivatives

Compound ClassKey Research FindingTarget Organism/Cell LineReference
5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridinesLead compound showed activity superior to nitrofurantoin.ESKAPE pathogens nih.gov
3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazolesCompound 2h inhibited S. aureus at a concentration lower than all comparators.S. aureus mdpi.com
5-nitrofuran-isatin molecular hybridsDemonstrated potent inhibitory activity with IC50 values from 1.62-8.8 μM.Human colon cancer cell line HCT 116 researchgate.net
Nitrofuranyl Indole CarboxylatesDesigned as potential antibacterial drug conjugates to inhibit metallo-β-lactamases.Bacteria with metallo-β-lactamase resistance chemrxiv.org
(E)-1-(aryl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (Chalcones)Showed potent and broad-spectrum antifungal activity with low toxicity.Various fungal species mdpi.com

Potential for Rational Design of New Chemical Entities based on Mechanistic Insights

A deeper understanding of how nitrofurans exert their biological effects is paving the way for the rational design of new, more effective, and safer drugs. The primary mechanism of action involves the reduction of the nitro group by bacterial nitroreductase enzymes (such as NfsA and NfsB) to generate toxic free radicals and other reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) and Target Selectivity: Mechanistic knowledge allows researchers to fine-tune molecular structures to achieve desired outcomes. It has been shown that the specificity of nitrofuran compounds to certain reductases determines their selectivity of action. mdpi.com By strategically modifying the substituents on the furan (B31954) ring or the attached side chains, scientists can alter a compound's affinity for the nitroreductases of different bacterial species. This can lead to the development of narrow-spectrum antibiotics that target specific pathogens without harming the host's beneficial microbiome. mdpi.com Molecular docking studies are a key tool in this process, helping to predict how a designed molecule will bind to the active site of a target protein, such as the nitroreductase enzyme. mdpi.comresearchgate.net For instance, docking studies of 5-nitrofuran-isatin hybrids against E. coli nitroreductase helped to rationalize their observed antibacterial activity. researchgate.net

Overcoming Resistance: The rational design of new antibiotics is a critical strategy for addressing the global crisis of antimicrobial resistance. nih.gov For nitrofurans, resistance often emerges through mutations in the genes encoding the activating nitroreductase enzymes. nih.govresearchgate.net One rational design approach is to create compounds that are effective even against resistant strains, perhaps by being activated by a different range of reductases or by having a secondary mechanism of action, such as the direct inhibition of other essential proteins. mdpi.com Research into diazabicyclooctane inhibitors, for example, highlights a strategy where leveraging porin permeation properties alongside biochemical potency is key to developing effective agents against resistant Gram-negative bacteria. nih.gov

Modulating Physicochemical Properties: Rational design also extends to optimizing the physicochemical properties of drug candidates. The nitro group is a strong electron-withdrawing moiety that significantly influences the polarity and electronic distribution of the entire molecule. mdpi.com By pairing the nitrofuran core with different heterocyclic systems or functional groups, chemists can modulate properties like solubility, lipophilicity, and membrane permeability to improve bioavailability and efficacy. mdpi.com For example, efforts to create cocrystals of nitrofurantoin with compounds like urea (B33335) or vanillic acid were undertaken to improve its poor water solubility. nih.gov

Contribution to Fundamental Heterocyclic Chemistry and Reaction Methodologies

Research into Ethyl 2-methyl-5-nitrofuran-3-carboxylate and its analogs contributes significantly to the broader field of heterocyclic chemistry, which is a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com Five-membered heterocycles like furan are crucial structural components in a vast number of therapeutic agents. nih.gov

Synthesis of Novel Heterocyclic Scaffolds: The quest for new bioactive molecules has led to the development of innovative synthetic routes to complex heterocyclic systems built upon the nitrofuran core. For example, methodologies have been established for the multi-stage synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines with excellent regioselectivity. nih.gov Another significant contribution is the synthesis of novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. nih.gov The synthesis of these complex molecules involves a sequence of reactions, including the initial formation of a thiosemicarbazide (B42300) from 5-nitrofuran-2-carbaldehyde, followed by oxidative cyclization to form a 1,3,4-thiadiazole (B1197879) ring, and subsequent construction of the thiazolidinone moiety. nih.gov These synthetic achievements expand the toolbox available to organic chemists for creating diverse molecular architectures.

Exploring Reaction Mechanisms: The synthesis and modification of these compounds provide a platform for studying fundamental reaction mechanisms. The electron-withdrawing nature of the nitro group strongly influences the reactivity of the furan ring, making it a valuable subject for mechanistic studies in aromatic and heterocyclic chemistry. The preparation of 5-phenyl-furan-2-carboxylic acid derivatives via reactions involving diazonium salts, for instance, provides insights into the subtleties of these transformations. mdpi.com

Challenges and Opportunities in Targeted Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. nih.gov Nitrofuran carboxylates present both distinct challenges and exciting opportunities within this interdisciplinary field.

Challenges:

Toxicity and Off-Target Effects: A primary challenge associated with nitrofurans is their potential toxicity. The mechanism of action, which relies on the generation of reactive radicals, is not always specific to microbial cells and can cause damage to host cells. nih.gov This necessitates careful molecular design to enhance selectivity and minimize off-target effects.

Development of Resistance: As with all antimicrobials, the emergence of bacterial resistance is a constant threat. Resistance to nitrofurans typically arises from mutations that inactivate the necessary nitroreductase enzymes, preventing the drug's activation. nih.govresearchgate.net Overcoming this requires the continuous development of new compounds that can circumvent these resistance mechanisms.

Predictive Modeling: While molecular docking is a powerful tool, accurately predicting the full biological activity and potential toxicity of a compound remains a significant challenge. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) properties in a living system is difficult to model perfectly.

Opportunities:

Development of Selective Chemical Probes: The reactivity of the nitrofuran scaffold can be harnessed to create chemical probes for studying biological processes. By attaching fluorescent tags or affinity labels, these molecules can be used to identify and investigate their biological targets (e.g., specific nitroreductases) within cells, contributing to a deeper understanding of microbial physiology and drug-target interactions.

Targeted Drug Delivery: The carboxylate group on compounds like this compound provides a convenient handle for conjugation to targeting moieties. This could enable the development of systems that deliver the cytotoxic nitrofuran "warhead" specifically to infected tissues or cells, thereby increasing efficacy and reducing systemic toxicity.

Combating Latent Infections: Research has indicated that some nitrofuran-based drug candidates are effective against both actively growing and latent mycobacteria, such as in tuberculosis. researchgate.net This presents a significant opportunity to develop treatments for persistent infections that are difficult to eradicate with conventional antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.